molecular formula C18H24N2O4 B4852224 3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione

3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione

Cat. No.: B4852224
M. Wt: 332.4 g/mol
InChI Key: VEPKWDMVDJIWGG-FNORWQNLSA-N
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Description

3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione is a complex organic compound characterized by its unique structure, integrating phenoxy and imidazolidinedione components

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxy intermediate by reacting 2-methoxy-4-(1-propen-1-yl)phenol with 3-bromopropanol under basic conditions to form 3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propanol. This intermediate is then reacted with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product.

Industrial Production Methods:

Scaling up the synthesis for industrial production requires optimization of the reaction conditions to maximize yield and purity while minimizing costs and waste. This often involves using high-purity starting materials, continuous flow reactors for improved reaction control, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and propenyl groups.

  • Reduction: : The imidazolidinedione moiety can be reduced under appropriate conditions.

  • Substitution: : Various substituents can be introduced into the phenoxy and imidazolidinedione structures through substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: : Halogenation reagents like N-bromosuccinimide (NBS) can be used for introducing halogen atoms.

Major Products:

  • Oxidation products include phenolic compounds and carboxylic acids.

  • Reduction products feature alcohols and amines.

  • Substitution reactions yield a variety of halogenated and alkylated derivatives.

Scientific Research Applications

3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione exhibits potential in several research areas:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential, particularly in drug design and delivery systems.

  • Industry: : Employed in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. Its imidazolidinedione moiety can interact with enzyme active sites, influencing biological pathways. Additionally, the phenoxy group contributes to its lipophilicity, facilitating membrane permeability and target engagement. The precise mechanism involves binding to specific proteins or nucleic acids, disrupting their normal functions, and triggering downstream effects.

Comparison with Similar Compounds

  • 3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5-methyl-2,4-imidazolidinedione

  • 3-{3-[2-methoxy-4-(1-buten-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione

Uniqueness:

The primary distinction lies in the substituents on the phenoxy and imidazolidinedione moieties. These variations can significantly impact the compound's physicochemical properties, biological activity, and potential applications. For example, the propenyl group in 3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione imparts unique reactivity compared to similar compounds with different substituents.

Fascinating, isn't it? Science and chemistry at their finest! What's your take on this compound?

Properties

IUPAC Name

3-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-5-7-13-8-9-14(15(12-13)23-4)24-11-6-10-20-16(21)18(2,3)19-17(20)22/h5,7-9,12H,6,10-11H2,1-4H3,(H,19,22)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPKWDMVDJIWGG-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCN2C(=O)C(NC2=O)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCN2C(=O)C(NC2=O)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione

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